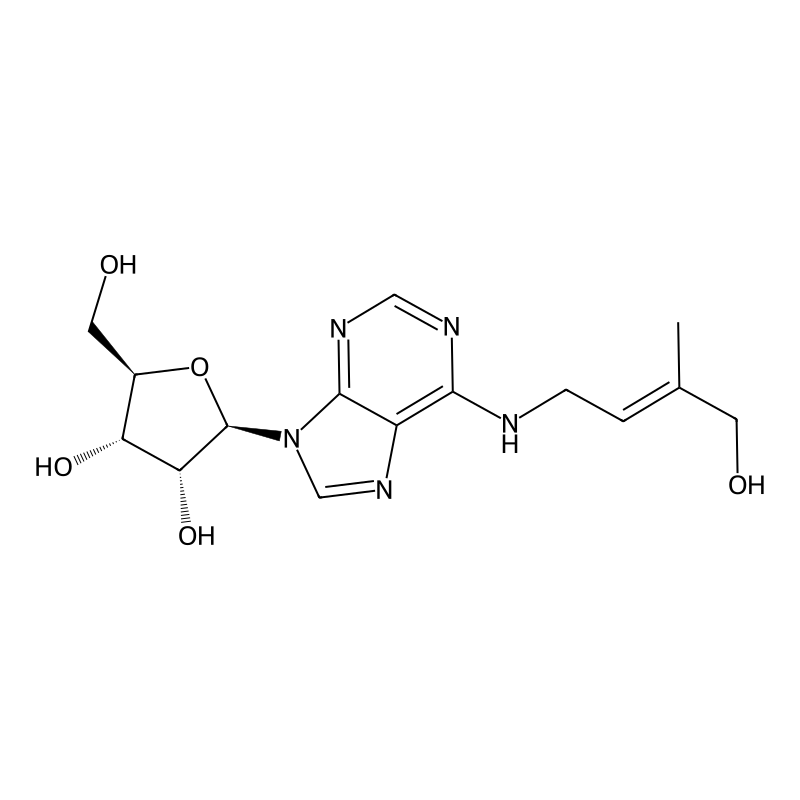

Zeatin riboside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

In Vitro Regeneration of Eggplant

Scientific Field: Plant Biology

Application Summary: Zeatin riboside (ZR) is used for efficient in vitro regeneration of eggplant.

Methods of Application: The effect of seven combinations of ZR with indoleacetic acid (IAA) for organogenic regeneration in five genetically diverse S. melongena and one S. insanum L.

Results: The best results were obtained using cotyledon tissue, 16h light / 8h dark photoperiod conditions, and medium E6 (2mg/L of ZR and 0mg/L of IAA). The best rooting media was R2 (1mg/L IBA).

Soil Improvement and Enzymatic Activity in Water-Stressed Wheat

Application Summary: The study investigated the role of synergistic effects of biochar, trans-zeatin riboside (t-ZR), and Azospirillum brasilense on soil improvement and enzymatic activity in water-stressed wheat.

Methods of Application: A three-replication experiment comprising of four treatments was conducted. The treatments included Control, Drought stress (DS), DS + t-ZR with biochar, DS + A.

Results: Notable improvements in soil quality and enzymatic activities in water-stressed wheat plants with the application of t-ZR and A. brasilense with biochar were observed. Soil organic C, dissolved organic C, dissolved organic N also enhanced 29.46%, 8.59%, 22.70% respectively with the application of A.

Tissue Culture Systems

Application Summary: Trans-Zeatin-riboside is used in tissue culture systems to control shoot growth and formation, cell division and inhibition of leaf senescence.

Methods of Application: It is applied as a plant growth regulator in tissue culture systems.

Mitigation of Arsenic Toxicity in Wheat

Scientific Field: Environmental Science

Application Summary: The study investigated the role of A.

Methods of Application: The study involved the exogenous application of growth hormones such as trans-zeatin riboside.

Results: Higher nutrient uptake, crop growth rate, and yield parameters in wheat plants under arsenic toxicity were majorly attributed to A.

Promoting Callus Initiation

Application Summary: Zeatin riboside is used to promote callus initiation when combined with auxin.

Methods of Application: It is applied in a concentration of 1 ppm along with auxin.

Resistance Against Bacterial Pathogens

Scientific Field: Plant Pathology

Application Summary: Zeatin riboside has been shown to promote the resistance of tobacco against the bacterial pathogen Pseudomonas syringae.

Methods of Application: Trans-zeatin riboside is applied to the tobacco plants.

Promoting Fruit Set

Application Summary: Zeatin riboside is used to promote fruit set when combined with GA3 and NAA.

Methods of Application: It is applied in a concentration of 100 ppm Zeatin, 500 ppm GA3, and 20 ppm NAA, sprayed at the 10th, 25th, 40th day after blossom.

Therapeutic Candidate for Alzheimer’s Disease

Scientific Field: Medical Science

Methods of Application: The study involved the in-silico ADMET profiling of Zeatin, a neuroprotective cytokinin.

Zeatin riboside is an organic compound classified as a cytokinin, which plays a crucial role in promoting cell division and growth in plants. It is a derivative of zeatin, with the molecular formula and is characterized by the presence of a ribose sugar attached to the zeatin molecule. This compound is soluble in water, ethanol, and methanol, making it versatile for various applications in plant biology and biotechnology . As one of the most active forms of cytokinins, zeatin riboside significantly influences physiological processes such as shoot proliferation, root formation inhibition, and the delay of senescence in plants .

ZR's mechanism of action in plants involves binding to specific cytokinin receptors. This binding triggers a signaling cascade involving a class of proteins called histidine kinases. These kinases activate a phosphorelay system that ultimately leads to changes in gene expression, influencing various cellular processes related to growth and development []. For example, ZR can activate genes involved in cell division, leading to shoot proliferation. Additionally, ZR can interact with auxin, another plant hormone, to regulate various developmental processes.

The biosynthesis of zeatin riboside involves several enzymatic reactions. Initially, zeatin can be converted into zeatin riboside through the action of adenosine phosphorylase. This process adds a ribose moiety to the zeatin structure, resulting in zeatin riboside. Furthermore, zeatin riboside can be phosphorylated to form its ribotide form, which is biologically active and involved in various metabolic pathways .

- Conversion of Zeatin to Zeatin Riboside:

- Conversion of Zeatin Riboside to Ribotide:

Zeatin riboside exhibits significant biological activity as a plant hormone. It promotes cell division and differentiation, particularly in shoot tissues. The compound enhances shoot proliferation while inhibiting root formation when used in culture media . Additionally, it plays a vital role in delaying leaf senescence by modulating gene expression related to stress responses and metabolic activities . The presence of zeatin riboside during critical growth phases leads to increased levels of other growth hormones and metabolites that further support plant development.

Several methods exist for synthesizing zeatin riboside, including:

- Natural Extraction: Zeatin riboside can be extracted from plant tissues where it naturally occurs.

- Chemical Synthesis: Synthetic routes involve the coupling of zeatin with ribose using specific reagents that facilitate glycosylation.

- Biotechnological Approaches: Utilizing microbial fermentation or plant tissue culture techniques can yield zeatin riboside by manipulating metabolic pathways within cells .

Zeatin riboside has diverse applications in agriculture and biotechnology:

- Plant Tissue Culture: It is widely used to enhance shoot regeneration and growth in various plant species.

- Agricultural Biotechnology: Its application can improve crop yields by promoting healthier growth patterns.

- Research: Zeatin riboside serves as a model compound for studying cytokinin functions and interactions within plant systems .

Research on zeatin riboside has demonstrated its interactions with other plant hormones such as auxins. When combined with auxins in culture media, zeatin riboside can lead to enhanced callus formation or shoot regeneration depending on their relative concentrations. This synergistic effect highlights the importance of hormonal balance in regulating plant growth and development .

Several compounds share structural and functional similarities with zeatin riboside. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Zeatin | Yes | Natural cytokinin without the ribose group |

| Cis-Zeatin Riboside | Yes | Geometric isomer differing in spatial arrangement |

| Isopentenyl Adenine | Yes | Precursor to various cytokinins |

| N6-Benzyladenine | Yes | Synthetic cytokinin widely used in tissue culture |

Zeatin riboside is unique due to its specific role as an active cytokinin with distinct effects on plant growth regulation compared to its counterparts, particularly its ability to promote shoot formation while inhibiting root development .